molecular formula C19H13N3O6 B14722792 9H-fluorene;1,3,5-trinitrobenzene CAS No. 6268-69-5

9H-fluorene;1,3,5-trinitrobenzene

Cat. No.: B14722792
CAS No.: 6268-69-5
M. Wt: 379.3 g/mol
InChI Key: JVMQKJKGFDJFOB-UHFFFAOYSA-N
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Description

9H-Fluorene (C₁₃H₁₀, MW 166.22 g/mol) is a polycyclic aromatic hydrocarbon (PAH) consisting of two benzene rings fused to a central five-membered ring. It is widely studied for its electronic properties and applications in organic semiconductors and photovoltaics . Key identifiers include CAS 86-73-7, ChemSpider ID 6592, and IUPAC name 9H-fluorene. Thermodynamic data for fluorene include ΔfH°gas = 143.6 kJ/mol and Cp,solid = 203.4 J/mol·K, indicating moderate stability .

1,3,5-Trinitrobenzene (C₆H₃N₃O₆, MW 243.11 g/mol) is a nitroaromatic compound with three nitro groups symmetrically attached to a benzene ring.

Properties

CAS No.

6268-69-5

Molecular Formula

C19H13N3O6

Molecular Weight

379.3 g/mol

IUPAC Name

9H-fluorene;1,3,5-trinitrobenzene

InChI

InChI=1S/C13H10.C6H3N3O6/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H,9H2;1-3H

InChI Key

JVMQKJKGFDJFOB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C31.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Trinitrobenzene is typically synthesized through the nitration of benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the formation of the trinitro compound without over-nitration or decomposition .

Industrial Production Methods: Industrial production of 1,3,5-trinitrobenzene involves the decarboxylation of 2,4,6-trinitrobenzoic acid. This method is preferred due to its efficiency and the high purity of the resulting product .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.

    Charge-Transfer Complex Formation: This reaction typically occurs in the presence of electron-rich aromatic compounds under mild conditions.

Major Products:

Mechanism of Action

The mechanism of action of 9H-fluorene;1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, contributing to its biological activity .

Comparison with Similar Compounds

Substituent Effects on Fluorene Derivatives

The provided evidence highlights nitro-, bromo-, and alkyl-substituted fluorenes. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Relevance
9H-Fluorene C₁₃H₁₀ 166.22 Planar structure; ΔfH°gas = 143.6 kJ/mol; used in organic electronics . Semiconductors, photovoltaics
2-Nitro-9H-fluorene C₁₃H₉NO₂ 211.22 Electron-withdrawing nitro group; UV/Vis absorption shifts due to conjugation . Photochemical studies, explosives research
9-Bromo-9H-fluorene C₁₃H₉Br 245.11 Bromine enhances electrophilic substitution; used in Suzuki coupling reactions . Organic synthesis intermediates
9-Isopropyl-9H-fluorene C₁₆H₁₆ 208.30 Alkyl substituent increases hydrophobicity; alters crystal packing . Material science, polymer additives

Key Findings :

  • Bromine substitution (e.g., 9-bromofluorene) introduces steric and electronic effects, enabling cross-coupling reactions critical in pharmaceutical synthesis .
  • Alkyl chains (e.g., 9-isopropylfluorene) improve solubility in nonpolar solvents, making these derivatives useful in polymer matrices .

Comparison with Nitroaromatic Compounds

  • Stability : Multiple nitro groups increase thermal stability but reduce kinetic stability due to steric strain.
  • Electronic Effects : Nitro groups withdraw electron density, creating electron-deficient aromatic systems useful in explosives and dyes.

Research Findings and Data Tables

Thermodynamic Data for Fluorene and Derivatives

Property 9H-Fluorene 2-Nitro-9H-fluorene 9-Bromo-9H-fluorene
ΔfH°gas (kJ/mol) 143.6 Not reported Not reported
Cp,solid (J/mol·K) 203.4 245.1* 260.8*
S°solid (J/mol·K) 205.5 280.3* 275.6*

*Estimated based on additive group contributions.

Spectral Data Highlights

  • 2-Nitro-9H-fluorene: Strong IR absorption at 1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • 9-Bromo-9H-fluorene : UV/Vis λmax at 254 nm (π→π* transition) .

Q & A

Basic: What are the recommended methods for synthesizing high-purity 1,3,5-trinitrobenzene (TNB) in laboratory settings?

To synthesize TNB, nitration of benzene derivatives under controlled conditions is standard. Key steps include:

  • Precursor selection : Use benzene derivatives with electron-withdrawing groups to direct nitration to the 1,3,5-positions.
  • Purification : Recrystallize from dimethylformamide (DMF) or ethanol to remove isomers (e.g., 1,2,4-TNB) .
  • Characterization : Confirm purity via HPLC (using a C18 column) and cross-validate with 1^1H NMR (absence of peaks at δ 8.5–9.0 ppm for non-symmetric isomers) .

Basic: How can the solubility and crystallization behavior of 9H-fluorene be optimized for material science applications?

9H-Fluorene dissolves in aromatic solvents (benzene, toluene) and glacial acetic acid. For crystallization:

  • Solvent selection : Use hot ethanol for slow cooling, yielding monoclinic crystals.
  • Temperature control : Maintain cooling rates ≤1°C/min to avoid amorphous phases .
  • Additives : Introduce methoxymethyl groups (e.g., 9,9-bis(methoxymethyl)-9H-fluorene) to enhance solubility in polar aprotic solvents .

Advanced: What experimental approaches are used to analyze cocrystal formation between TNT and TNB, and how do these methods address energetic material performance?

The TNT/TNB cocrystal is synthesized via solvent evaporation. Key methodologies include:

  • Molecular dynamics (MD) simulations : Use the COMPASS force field with NPT ensembles to predict cocrystal stability and sensitivity .
  • Performance testing : Compare detonation velocity (via Chapman-Jouguet calculations) and impact sensitivity (using BAM fall hammer tests) against pure TNT/TNB .
  • Structural validation : Pair powder XRD with DSC to confirm cocrystal formation (distinct melting endotherms at 85–90°C) .

Advanced: How can computational methods like DFT or QSPR predict the stability of nitro-fluorene derivatives?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of C-NO2_2 bonds to assess thermal stability. For 3-nitro-9H-fluorene, BDEs < 200 kJ/mol indicate higher sensitivity .
  • Quantitative Structure-Property Relationship (QSPR) : Train models using datasets of nitro-fluorenes’ melting points and solubility to predict new derivatives’ behavior .
  • Neural networks : Optimize force field parameters for MD simulations of nitro-fluorene aggregates under varying temperatures .

Basic: What spectroscopic techniques are most effective for characterizing 9H-fluorene derivatives?

  • 1^1H/13^{13}C NMR : Identify substituent positions (e.g., nitro groups in 3-nitro-9H-fluorene show deshielding at δ 8.2–8.5 ppm) .
  • IR spectroscopy : Detect carbonyl groups in oxidized derivatives (e.g., 9-fluorenone’s C=O stretch at 1715 cm1^{-1}) .
  • Mass spectrometry (EI-MS) : Confirm molecular ions (e.g., m/z 211 for 3-nitro-9H-fluorene) and fragmentation patterns .

Advanced: How do high-pressure phase transitions of TNB influence its explosive sensitivity?

Under high pressure (>10 GPa):

  • Structural changes : Use diamond anvil cells with synchrotron IR/Raman spectroscopy to observe nitro group reorientation and hydrogen bonding .
  • Sensitivity correlation : Phase transitions reduce impact sensitivity by stabilizing the lattice. Compare with ambient-pressure sensitivity data from drop-weight tests .

Basic: What safety protocols are critical when handling nitro-fluorene derivatives?

  • Storage : Keep 9H-fluorene derivatives at 0–6°C in airtight containers to prevent oxidation .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods for nitro compounds (e.g., 3-nitro-9H-fluorene) due to carcinogenicity risks (H350 hazard) .
  • Waste disposal : Follow RCRA guidelines for nitrated aromatics (U234 waste code) .

Advanced: What methodologies resolve contradictions in TNB’s thermal decomposition data?

  • Cross-technique validation : Combine DSC (for decomposition onset temperatures) with time-resolved XRD to track intermediate phases .
  • Kinetic analysis : Apply Flynn-Wall-Ozawa isoconversional method to DSC data, accounting for self-heating effects in bulk samples .

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